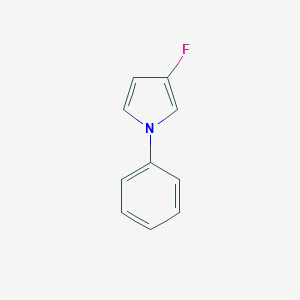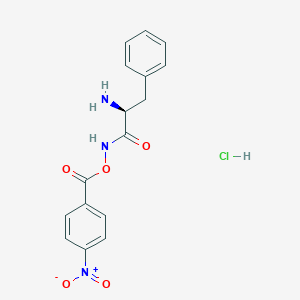
4-Nitrobenzoyl N-phenylalanylhydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoyl N-phenylalanylhydroxamate, also known as NPA, is a potent inhibitor of the cysteine protease cathepsin B. Cathepsin B is a lysosomal protease that plays an important role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. NPA has been widely used as a tool compound to study the biological functions of cathepsin B and to develop novel therapeutic strategies for cathepsin B-related diseases.
Mécanisme D'action
4-Nitrobenzoyl N-phenylalanylhydroxamate inhibits cathepsin B by binding to the active site of the enzyme and blocking its proteolytic activity. The nitro group of 4-Nitrobenzoyl N-phenylalanylhydroxamate interacts with the catalytic cysteine residue of cathepsin B, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
The inhibition of cathepsin B by 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to have various biochemical and physiological effects. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Nitrobenzoyl N-phenylalanylhydroxamate has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of cathepsin B, with little or no activity against other cysteine proteases. It is also stable and easy to handle, making it suitable for use in a variety of experimental settings. However, 4-Nitrobenzoyl N-phenylalanylhydroxamate has some limitations as well. It is an irreversible inhibitor, which means that its effects cannot be reversed by removing the compound from the system. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Nitrobenzoyl N-phenylalanylhydroxamate and cathepsin B. One area of interest is the development of novel inhibitors that can overcome the limitations of 4-Nitrobenzoyl N-phenylalanylhydroxamate, such as its irreversible inhibition and limited solubility. Another area of interest is the identification of new biological functions of cathepsin B that may be targeted for therapeutic purposes. Finally, there is a growing interest in the role of cathepsin B in aging and age-related diseases, which may lead to new therapeutic strategies for these conditions.
Méthodes De Synthèse
4-Nitrobenzoyl N-phenylalanylhydroxamate can be synthesized by the reaction of N-phenylalanylhydroxylamine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields 4-Nitrobenzoyl N-phenylalanylhydroxamate as a yellow solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Nitrobenzoyl N-phenylalanylhydroxamate has been extensively used in scientific research to investigate the role of cathepsin B in various diseases. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of cathepsin B. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been used to study the role of cathepsin B in neurodegenerative diseases such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta peptides in the brain.
Propriétés
Numéro CAS |
152503-42-9 |
|---|---|
Nom du produit |
4-Nitrobenzoyl N-phenylalanylhydroxamate |
Formule moléculaire |
C16H16ClN3O5 |
Poids moléculaire |
365.77 g/mol |
Nom IUPAC |
[[(2S)-2-amino-3-phenylpropanoyl]amino] 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C16H15N3O5.ClH/c17-14(10-11-4-2-1-3-5-11)15(20)18-24-16(21)12-6-8-13(9-7-12)19(22)23;/h1-9,14H,10,17H2,(H,18,20);1H/t14-;/m0./s1 |
Clé InChI |
BUWLRRTVJFJWLY-UQKRIMTDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Synonymes |
4-nitrobenzoyl N-phenylalanylhydroxamate 4-NO2Bz N-PheH N-phenylalanyl-O-4-nitrobenzoylhydroxamate monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



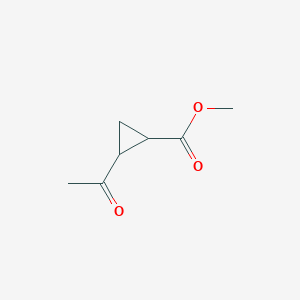
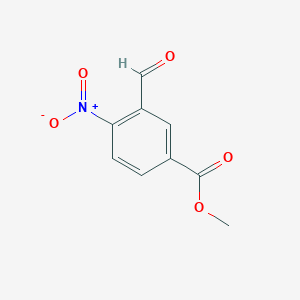
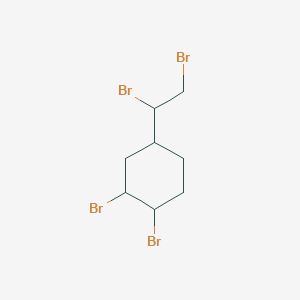





![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
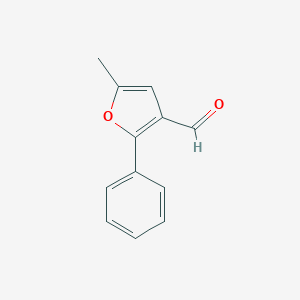
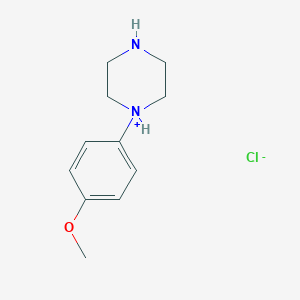
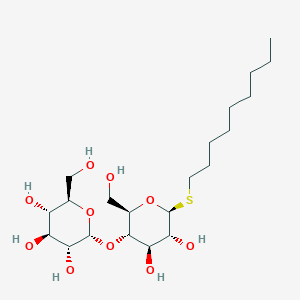
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)
